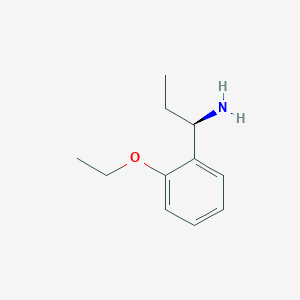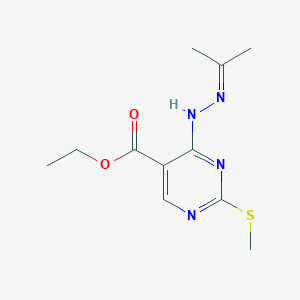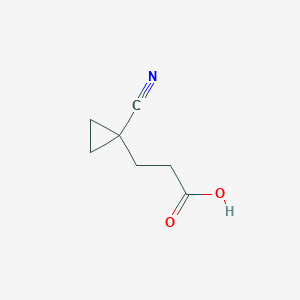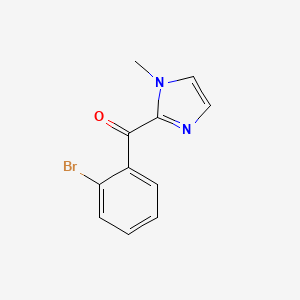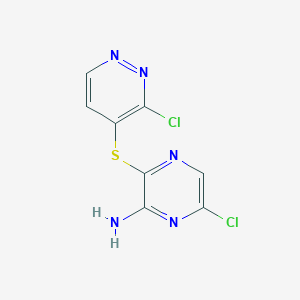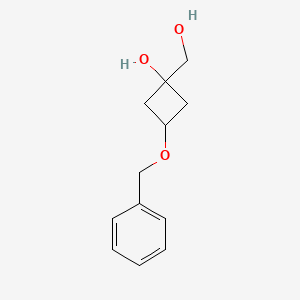
3-(Benzyloxy)-1-(hydroxymethyl)cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-1-(hydroxymethyl)cyclobutan-1-ol is a cyclobutane derivative with a benzyloxy group and a hydroxymethyl group attached to the cyclobutane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-1-(hydroxymethyl)cyclobutan-1-ol can be achieved through several methods. One common approach involves the photoinduced electron transfer reaction of oxygenated alkenes to form cyclobutane adducts with complete regiocontrol . This method ensures the formation of cyclobutane derivatives with trans stereochemistry, which is crucial for the desired properties of the compound.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced cycloaddition reactions, such as the thermally promoted intramolecular cycloaddition of cyclohexadienone-tethered allenes . This method is environmentally friendly and offers high regioselectivity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)-1-(hydroxymethyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyloxy group can be reduced to form the corresponding benzyl alcohol.
Substitution: The hydroxymethyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Benzyl alcohol.
Substitution: Various substituted cyclobutane derivatives.
Applications De Recherche Scientifique
3-(Benzyloxy)-1-(hydroxymethyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)-1-(hydroxymethyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in π-π interactions with aromatic residues in proteins, while the hydroxymethyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutane derivatives: Compounds with similar cyclobutane rings but different substituents.
Benzyloxy compounds: Compounds with benzyloxy groups attached to different core structures.
Hydroxymethyl compounds: Compounds with hydroxymethyl groups attached to various rings or chains.
Uniqueness
3-(Benzyloxy)-1-(hydroxymethyl)cyclobutan-1-ol is unique due to the combination of the cyclobutane ring, benzyloxy group, and hydroxymethyl group. This combination imparts specific chemical and biological properties that are not observed in other similar compounds.
Propriétés
Formule moléculaire |
C12H16O3 |
|---|---|
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
1-(hydroxymethyl)-3-phenylmethoxycyclobutan-1-ol |
InChI |
InChI=1S/C12H16O3/c13-9-12(14)6-11(7-12)15-8-10-4-2-1-3-5-10/h1-5,11,13-14H,6-9H2 |
Clé InChI |
FXQDGLHWPATGRF-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(CO)O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


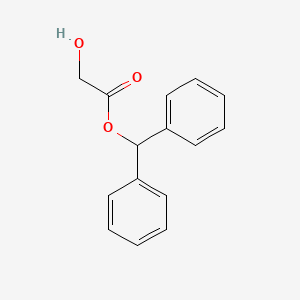
![Benzaldehyde, 4-[5-(methoxymethyl)-2-oxo-3-oxazolidinyl]-](/img/structure/B13984347.png)
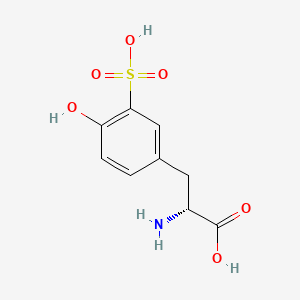
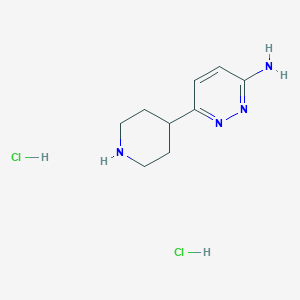
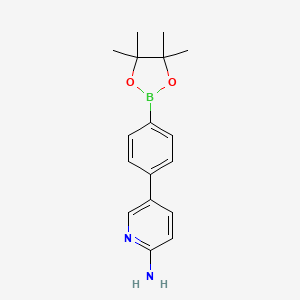
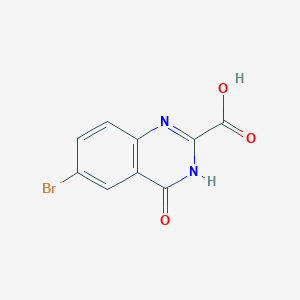
![5-imidazo[1,2-a]pyridin-2-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile](/img/structure/B13984370.png)
![N,N-bis(2-chloroethyl)-4-[(3-chlorophenyl)diazenyl]aniline](/img/structure/B13984377.png)
